molecular formula C16H21N3O2S B2826677 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897487-70-6

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Número de catálogo: B2826677
Número CAS: 897487-70-6
Peso molecular: 319.42
Clave InChI: YEGJIVVWJOHLQO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a benzothiazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 7, respectively. The benzothiazole is linked to a piperazine ring, which is further connected to a propan-1-one moiety. Its molecular formula is C₁₈H₂₅N₃O₂S (MW: 347.475 g/mol), and it is cataloged under CAS 897487-74-0 . The methoxy and methyl groups enhance lipophilicity (predicted logP ~5.2 based on analogs), favoring membrane permeability .

Propiedades

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-4-13(20)18-7-9-19(10-8-18)16-17-14-12(21-3)6-5-11(2)15(14)22-16/h5-6H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGJIVVWJOHLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves multiple steps. One common synthetic route includes the reaction of 4-methoxy-7-methylbenzo[d]thiazole with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with propanone to yield the final compound . Industrial production methods often employ optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Análisis De Reacciones Químicas

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the literature:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties Biological Activity/Notes
Target Compound
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Benzothiazole + piperazine + propanone 4-OCH₃, 7-CH₃ 347.475 High lipophilicity (logP ~5.2), moderate PSA (29.2 Ų) Not explicitly tested in provided evidence; benzothiazole analogs often target kinases or GPCRs .
V020-3002
1-[4-(7-Chloro-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-yl)piperazin-1-yl]-2-methylpropan-1-one
Imidazobenzothiazole + piperazine + propanone 7-Cl, 4-methylphenyl 467.03 Higher logP (5.28), increased steric bulk Structural analog with chloro substitution; likely enhanced cytotoxicity due to electron-withdrawing Cl .
5o
3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
Nitroimidazole + piperazine + propanone Nitro (-NO₂), sulfanyl (-S-) 554.62 Polar nitro groups reduce logP; reactive sulfanyl moiety Tested against MCF-7 and DU145 cancer cells; nitro groups may confer DNA intercalation potential .
G856-9089
3-(Benzenesulfonyl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Benzothiazole + piperazine + propanone + sulfonyl 4-Cl, benzenesulfonyl 449.98 Increased polarity (sulfonyl), PSA ~60 Ų Sulfonyl group enhances solubility; potential for hydrogen bonding .
ZINC8601670
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one
Benzothiazole + piperazine + propanone + fluorophenylsulfonyl 4,7-OCH₃, 4-F-sulfonyl 493.57 Balanced logP (3.0), high PSA (79 Ų) Targets GLP1R; fluorophenylsulfonyl improves metabolic stability .

Key Structural and Functional Insights

Substituent Effects: Electron-Withdrawing Groups (Cl, NO₂): Increase reactivity and binding to electron-rich targets (e.g., DNA or catalytic enzyme sites) . Electron-Donating Groups (OCH₃, CH₃): Enhance lipophilicity and passive diffusion across membranes . Sulfonyl/Sulfanyl Groups: Improve solubility and introduce hydrogen-bonding capacity, critical for receptor-ligand interactions .

Chain Length Variations: The target compound’s propanone chain (3 carbons) balances flexibility and steric hindrance. Longer chains (e.g., pentanone in ’s BF37669) may reduce bioavailability due to increased molecular weight .

Biological Activity Trends: Nitroimidazole derivatives (e.g., 5o) show anticancer activity, while benzothiazole-propanone hybrids (e.g., ZINC8601670) are linked to GPCR modulation .

Actividad Biológica

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure

The compound features a complex structure comprising a benzothiazole moiety, a piperazine ring, and a propanone group. The presence of methoxy and methyl substituents enhances its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, including its potential as an anti-tubercular agent and its efficacy against cancer cell lines.

Anti-Tubercular Activity

Recent studies have shown that derivatives of benzothiazole compounds exhibit significant anti-tubercular properties. For instance, compounds similar to 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one were tested against Mycobacterium tuberculosis. One study reported that certain derivatives demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating potent activity against the pathogen .

CompoundIC90 (μM)Remarks
Compound 6e40.32Notable anti-tubercular activity
Compound 6a3.73High efficacy
Compound 6h4.00Comparable to existing treatments

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that benzothiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . The SMART compounds related to this class showed cytotoxicity in various cancer cell lines, including prostate and melanoma models.

CompoundGI50 (nM)Cell Line
SMART-H<1MCF-7 (ER+)
SMART-F<1MDA 468 (ER-)

The mechanism by which 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one exerts its biological effects is thought to involve interactions with cellular targets such as tubulin and various receptors. For instance, the compound has been noted for its ability to act as a positive allosteric modulator at the muscarinic M4 receptor, exhibiting an EC50 of 1.3 μM . This modulation can influence neurotransmitter signaling pathways, adding another layer to its pharmacological profile.

Case Studies

Several case studies have highlighted the efficacy and safety of related compounds:

  • Tuberculosis Treatment : A study involving the synthesis of substituted benzothiazoles showed promising results against Mycobacterium tuberculosis, with minimal cytotoxicity observed in human cell lines .
  • Cancer Xenograft Models : In vivo studies demonstrated that compounds with similar structures effectively reduced tumor sizes in xenograft models without significant neurotoxicity .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemp. (°C)Yield (%)
Benzothiazole2-Aminothiophenol, carbonylToluene11070–75
Piperazine couplingEDC/HOBt, TEADMF6065–70

Basic: What analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy :
    • ¹H NMR : Key peaks include the methoxy group (δ 3.8–3.9 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Carbonyl resonance at δ 205–210 ppm confirms the propan-1-one moiety .
  • Mass spectrometry (HRMS) : Exact mass matching (±2 ppm) validates molecular formula .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and stability under storage conditions .

Basic: What are the solubility properties of this compound, and how do they impact experimental design?

The compound is a solid at room temperature with solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays:

  • Stock solutions : Prepare in DMSO (10 mM) and dilute in buffer (final DMSO ≤0.1%) to avoid cytotoxicity .
  • Formulation : Use co-solvents like Cremophor EL or cyclodextrins for in vivo studies to enhance bioavailability .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

SAR studies should systematically modify substituents on the benzothiazole and piperazine moieties:

  • Benzothiazole : Replace methoxy with halogen (Cl, F) or alkyl groups to assess electronic/hydrophobic effects .
  • Piperazine : Introduce sulfonyl or acyl groups to alter steric bulk and hydrogen-bonding capacity .
  • Assays :
    • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ comparisons).
    • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization .

Q. Table 2: Example SAR Data

SubstituentIC₅₀ (μM)LogP
4-OCH₃1.22.5
4-Cl0.83.1
4-NO₂3.52.8

Advanced: What mechanistic approaches can elucidate this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses in kinase ATP-binding pockets (e.g., PDB ID: 1M17) .
  • Cellular pathways : Perform Western blotting to measure apoptosis markers (caspase-3, PARP) and cell cycle regulators (p21, cyclin D1) .
  • Competitive binding assays : Fluorescent ATP analogs (e.g., TNP-ATP) quantify target engagement .

Advanced: How should researchers address discrepancies in reported biological activities across studies?

Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (ATCC-verified) and incubation times .
  • Structural verification : Re-analyze batches via LC-MS to confirm purity and identity .
  • Meta-analysis : Compare data across ≥3 independent studies using fixed-effects models .

Advanced: What strategies improve the compound’s stability under physiological conditions?

  • Degradation studies : Incubate in PBS (pH 7.4, 37°C) and monitor via HPLC at 0, 6, 24 h .
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize with trehalose for long-term storage .
  • Prodrug design : Mask the ketone as a ketal to enhance plasma stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.